(S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol

Description

Systematic Nomenclature and Molecular Formula

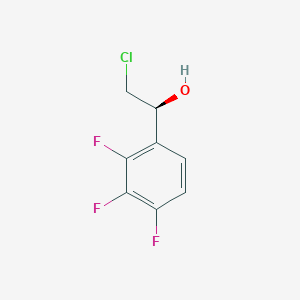

The compound under investigation is systematically named (1S)-2-chloro-1-(2,3,4-trifluorophenyl)ethanol according to International Union of Pure and Applied Chemistry nomenclature conventions. This naming system reflects the presence of a secondary alcohol functional group at the first carbon position, with S-stereochemical configuration, a chlorine substituent at the second carbon, and a phenyl ring bearing three fluorine atoms at the 2, 3, and 4 positions relative to the point of attachment.

The molecular formula is established as C8H6ClF3O, representing a molecular composition of eight carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and one oxygen atom. The molecular weight has been precisely calculated as 210.58 grams per mole, providing essential data for analytical and synthetic applications. Alternative nomenclature includes the designation S-2-Chloro-1-(2,3,4-trifluoro-phenyl)-ethanol, which emphasizes the stereochemical descriptor and phenyl substitution pattern.

The Chemical Abstracts Service registry number for this compound is 1204756-51-3, providing a unique identifier for chemical database searches and regulatory documentation. This registration number facilitates accurate identification and differentiation from related structural analogs and stereoisomers.

Stereochemical Configuration and Chiral Center Characterization

The stereochemical analysis reveals that (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol contains one chiral center located at the first carbon atom, which bears the hydroxyl functional group. The absolute configuration is designated as S according to the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of substituents around this tetrahedral carbon center.

The chiral center configuration can be analyzed through the Simplified Molecular-Input Line-Entry System representation: C1=CC(=C(C(=C1C@@HO)F)F)F, where the @@ notation specifically indicates the S-stereochemistry at the alcohol-bearing carbon. This stereochemical designation is crucial for understanding the compound's potential biological activity and chemical reactivity patterns.

The presence of the S-configuration creates specific spatial relationships between the hydroxyl group, the chloromethyl substituent, and the heavily fluorinated aromatic ring. These spatial arrangements influence molecular interactions, crystal packing arrangements, and potential binding affinities in biological systems. The stereochemical purity and optical activity of this compound make it valuable for asymmetric synthesis applications and chiral recognition studies.

The International Chemical Identifier string provides additional stereochemical information: InChI=1S/C8H6ClF3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2,6,13H,3H2/t6-/m1/s1, where the /t6- designation confirms the S-absolute configuration at the sixth atom in the connectivity sequence.

Crystallographic Data and Three-Dimensional Conformational Analysis

While specific crystallographic parameters are not extensively documented in the available literature, the three-dimensional conformational analysis can be inferred from computational modeling and structural optimization studies. The compound exhibits a three-dimensional structure accessible through computational chemistry databases, indicating that detailed conformational studies have been performed.

The molecular geometry is characterized by the tetrahedral arrangement around the chiral carbon center, with bond angles and distances influenced by the electronic effects of the multiple fluorine substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atoms affects the electron density distribution throughout the molecule, influencing both the carbon-oxygen bond length in the alcohol functionality and the overall molecular conformation.

The aromatic ring maintains planarity consistent with benzene derivatives, while the ethanol side chain adopts conformations that minimize steric hindrance between the chloromethyl group and the fluorinated aromatic system. The multiple fluorine substituents create significant dipole moments that influence intermolecular interactions and crystal packing arrangements when the compound is in solid state.

Computational conformational analysis suggests that rotation around the carbon-carbon bond connecting the aromatic ring to the alcohol-bearing carbon is relatively restricted due to the steric bulk of the substituents. This conformational constraint contributes to the compound's distinct chemical and physical properties compared to less substituted analogs.

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol provides distinctive fingerprint information for structural confirmation and analytical identification. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns influenced by the multiple electronegative substituents and the chiral center environment.

Proton nuclear magnetic resonance spectroscopy is expected to show distinct signals for the aromatic protons, which appear in the downfield region due to the deshielding effects of the aromatic ring system. The fluorine substitution pattern creates complex coupling patterns and chemical shift variations that serve as diagnostic features for structural identification. The alcohol proton typically appears as an exchangeable signal, while the methylene protons adjacent to chlorine show characteristic chemical shifts influenced by the halogen's electronegativity.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the aromatic carbons showing distinct chemical shifts based on their substitution patterns and proximity to fluorine atoms. The alcohol-bearing carbon appears in a characteristic chemical shift range for secondary alcohols, while the chloromethyl carbon shows the expected downfield shift due to chlorine substitution.

Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable structural information due to the three fluorine substituents present in different chemical environments on the aromatic ring. Each fluorine atom produces distinct signals based on its position and electronic environment, providing definitive confirmation of the substitution pattern.

| Spectroscopic Technique | Key Diagnostic Features | Structural Information |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic proton patterns, alcohol proton signal | Confirms aromatic substitution and alcohol functionality |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbon signals, alcohol carbon signal | Provides carbon framework identification |

| Fluorine-19 Nuclear Magnetic Resonance | Three distinct fluorine signals | Confirms 2,3,4-trifluoro substitution pattern |

| Infrared Spectroscopy | Hydroxyl stretch, carbon-fluorine stretches | Functional group identification |

| Mass Spectrometry | Molecular ion peak at mass-to-charge ratio 210.58 | Molecular weight confirmation |

Infrared spectroscopy reveals characteristic absorption bands for the hydroxyl functional group, typically appearing as a broad absorption in the 3200-3600 wavenumber region. The carbon-fluorine stretches appear in the fingerprint region below 1500 wavenumbers, providing distinctive patterns for fluorinated aromatic compounds. The carbon-chlorine stretching vibrations also contribute to the infrared fingerprint, appearing in characteristic frequency ranges that aid in structural confirmation.

Properties

IUPAC Name |

(1S)-2-chloro-1-(2,3,4-trifluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2,6,13H,3H2/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKJAAJBIXCSPT-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(CCl)O)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1[C@@H](CCl)O)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol typically involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable chlorinating agent, followed by reduction to yield the desired ethanol derivative. Common reagents used in this synthesis include chlorinating agents like thionyl chloride or phosphorus trichloride, and reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques such as distillation or recrystallization are critical factors in the industrial synthesis.

Types of Reactions:

Oxidation: (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

(S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics enhance its reactivity and biological activity, making it suitable for developing novel therapeutic agents. The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are critical for drug efficacy.

Case Study: Ticagrelor Synthesis

One notable application of (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol is in the synthesis of Ticagrelor, an antiplatelet medication used to reduce the risk of cardiovascular events. The compound acts as a chiral building block in the asymmetric synthesis pathway for Ticagrelor derivatives, showcasing its importance in pharmaceutical development .

Agrochemical Applications

Pesticide Development

The unique physicochemical properties of (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol make it a candidate for use in developing agrochemicals. Its trifluoromethyl group can enhance the biological activity of pesticide formulations, potentially leading to more effective crop protection products.

Synthetic Organic Chemistry

Chiral Synthesis

(S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol is utilized in chiral synthesis processes due to its optical purity. It serves as a precursor for synthesizing other chiral compounds that are essential in various chemical reactions and processes .

Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Contains two fluorine atoms on a phenyl ring | Intermediate for Ticagrelor synthesis |

| (R)-2-Chloro-1-(3-fluorophenyl)ethanol | Contains one fluorine atom on a phenyl ring | Exhibits different biological activity compared to S counterpart |

| 2-Chloro-1-(phenyl)ethanol | No fluorine substituents | Less lipophilic than trifluorinated analogs; used in simpler chemical applications |

Future Directions and Research Opportunities

Research is ongoing to explore additional applications of (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol in fields such as material science and nanotechnology. Its unique properties may lead to innovations in drug delivery systems or advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol with its closest analogs based on fluorine substitution and stereochemistry:

Physicochemical and Electronic Properties

- Lipophilicity: The trifluorophenyl group increases LogP compared to di- or mono-fluoro analogs, enhancing membrane permeability but reducing aqueous solubility .

- Steric and Stereochemical Considerations : The (S)-enantiomer may exhibit distinct biological activity compared to (R)-forms, as seen in chiral pharmaceuticals .

Biological Activity

(S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol is a chiral compound with significant potential in medicinal chemistry and pharmaceuticals. Its unique structure, characterized by a trifluorophenyl group and a chlorine atom, enhances its biological activity through various mechanisms. This article discusses the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C8H7ClF3O

- Key Features :

- Chiral center allowing for specific biological interactions.

- Presence of three fluorine atoms increases lipophilicity and alters electronic properties.

The trifluoromethyl group is particularly important as it influences the compound's reactivity and interaction with biological targets, potentially enhancing its therapeutic efficacy compared to non-fluorinated analogs .

Enzyme Inhibition

(S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol has been evaluated for its potential as an enzyme inhibitor. The presence of the trifluoromethyl group enhances binding affinity to various enzymes due to increased hydrophobic interactions. This property is critical in drug design, especially for targeting enzymes involved in metabolic pathways related to diseases such as cancer and inflammation .

Synthesis Methods

The synthesis of (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol can be achieved through several methods:

- Chiral Catalysis : Utilizing chiral catalysts to enhance enantioselectivity during synthesis.

- Biotransformation : Employing whole-cell biocatalysis to produce the compound from simpler precursors. This method has shown promise in increasing yield and purity .

Case Study 1: Anticancer Activity

In a recent study focusing on anticancer properties, compounds similar to (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol were found to selectively reduce the viability of cancer cells while minimizing toxicity to healthy cells. For example, a compound with a comparable structure exhibited a 29% reduction in viability of MCF7 cancer cells after 48 hours of treatment .

Case Study 2: Enzyme Interaction Studies

Molecular docking studies have been conducted to explore the interactions between (S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol and various enzyme targets. These studies suggest that the trifluoromethyl group forms significant interactions with active site residues, which could lead to enhanced inhibition of target enzymes involved in inflammatory pathways .

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Antiviral | Potential based on structural similarity; needs further research. |

| Enzyme Inhibition | Enhanced binding due to trifluoromethyl group; relevant for drug design. |

| Anticancer | Selective reduction of cancer cell viability; promising for therapeutic applications. |

Chemical Reactions Analysis

Biocatalytic Reduction

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is synthesized via enzymatic reduction of its ketone precursor using ketoreductases (KREDs). Key findings include:

| Parameter | Value | Source |

|---|---|---|

| Substrate Concentration | 500 g/L | |

| Enantiomeric Excess (ee) | >99.9% | |

| Catalyst | KRED KR-01 | |

| Space–Time Yield | 145.8 mmol/L/h |

This method eliminates hazardous reagents and achieves near-quantitative conversion, making it industrially viable for chiral intermediate production .

Nucleophilic Substitution Reactions

The chlorine atom at the β-position participates in nucleophilic substitution. For example:

Chiral Resolution & Stereoselectivity

Asymmetric synthesis methods using baker’s yeast or metal catalysts demonstrate high stereochemical control:

| Method | Substrate | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| Yeast-Mediated Reduction | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | 93.2 | 62.4 | |

| Ru-Based Catalysis | 2-Chloro-1-(4-fluorophenyl)ethanone | 96.2 | 61.9 |

Optimal conditions involve phosphate buffers (pH 6.0–7.0) and glucose as a co-substrate .

Oxidation & Elimination Reactions

Q & A

Q. What are the primary synthetic routes for (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, and how do they differ in methodology?

The compound is synthesized via biocatalytic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using ketoreductases (KREDs) or engineered alcohol dehydrogenases (ADHs). Key methodologies include:

- Enzymatic reduction : KRED KR-01 achieves >99.9% enantiomeric excess (ee) at 500 g/L substrate concentration, with direct extraction simplifying downstream processing .

- Engineered ADHs : Variants like LkADH-S96Y/L199W enhance catalytic efficiency by 17.2-fold, enabling complete reduction of 600 g/L substrate in 12 hours .

- Deep eutectic solvents (DESs) : Bio-based DESs (e.g., choline acetate/lysine) improve substrate solubility and coenzyme regeneration, achieving 87% yield at 1 M substrate .

Q. How is enantiomeric purity of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol validated experimentally?

Enantiopurity is assessed using:

Q. What is the role of this compound in pharmaceutical synthesis?

It is a critical chiral intermediate for Ticagrelor , an antiplatelet drug for acute coronary syndromes. The (S)-configuration ensures proper stereochemistry in the final drug molecule, impacting biological activity .

Advanced Research Questions

Q. How can enzyme engineering address challenges in substrate inhibition or low catalytic efficiency?

- Aromatic residue scanning : Introducing tyrosine/tryptophan at plasticity sites (e.g., LkADH-S96Y/L199W) enhances π-π interactions and steric guidance, improving substrate binding and turnover .

- Directed evolution : High-throughput screening of KRED libraries identifies variants tolerant to high substrate loads (e.g., 500–600 g/L) .

Q. What strategies mitigate product inhibition during large-scale biocatalytic synthesis?

Q. How do contradictory data on enzyme performance arise, and how are they resolved?

Discrepancies in catalytic efficiency or ee may stem from:

Q. What analytical methods resolve structural ambiguities in crystallographic studies?

Q. How is the biocatalytic process scaled while maintaining stereoselectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.